N-(3-iodophenyl)-2,2-diphenylacetamide
Description
Properties
IUPAC Name |
N-(3-iodophenyl)-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16INO/c21-17-12-7-13-18(14-17)22-20(23)19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,19H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNLDSNKCJOLAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-iodophenyl)-2,2-diphenylacetamide typically involves the reaction of 3-iodoaniline with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(3-iodophenyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as thiolates or amines, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Thiolates or amines in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of a base.
Major Products Formed
Substitution Reactions: Thiophenyl or aminophenyl derivatives.
Oxidation: Iodoquinones or other oxidized derivatives.
Reduction: Reduced amides or amines.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
N-(3-iodophenyl)-2,2-diphenylacetamide serves as a versatile building block for synthesizing more complex organic molecules. Its iodine atom facilitates further chemical modifications, making it useful in cross-coupling reactions, particularly in the development of arylated compounds.
| Application | Description |
|---|---|
| Cross-Coupling Reactions | Used to create diverse heteroaromatic compounds, enhancing synthetic pathways in organic chemistry. |
| Synthesis of Amides | Acts as a precursor in the formation of various amides through acylation reactions. |
Biological Applications
Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits potential biological activities, including antimicrobial and anticancer effects. Studies have shown that derivatives of this compound can inhibit the growth of certain cancer cell lines.
| Study | Findings |
|---|---|
| Anticancer Activity | Demonstrated cytotoxic effects against breast cancer cell lines (e.g., MCF-7) with IC50 values indicating significant potency. |
| Antimicrobial Activity | Exhibited inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. |
Medical Applications
Radiopharmaceutical Potential
The compound is being explored for its potential use as a radiopharmaceutical. The iodine atom allows for incorporation into imaging agents used in diagnostic procedures, enhancing the visualization of biological processes.
| Application | Description |
|---|---|
| Diagnostic Imaging | Potential use in PET scans due to the radioactive properties of iodine isotopes. |
| Therapeutic Applications | Investigated for targeted therapy in oncology, utilizing its ability to deliver radiation directly to tumor sites. |
Industrial Applications
Material Development
In industry, this compound is utilized in developing new materials and chemical processes. Its structural properties make it suitable for creating polymers and other advanced materials.
| Application | Description |
|---|---|
| Polymer Chemistry | Used as an intermediate in the synthesis of high-performance polymers with enhanced thermal stability. |
| Chemical Processes | Implemented in eco-friendly processes due to its potential for solvent recycling and waste minimization. |
Case Studies
-
Synthesis of Anticancer Agents
A study demonstrated the synthesis of various derivatives from this compound, leading to compounds with improved anticancer activity against multiple cell lines. The modifications included changing substituents on the phenyl rings to optimize biological activity. -
Development of Radiopharmaceuticals
Research focused on the incorporation of iodine isotopes into this compound for use in PET imaging. The study highlighted the compound's effectiveness in targeting specific tissues and improving imaging quality.
Mechanism of Action
The mechanism of action of N-(3-iodophenyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The iodine atom can also facilitate the compound’s incorporation into radiopharmaceuticals, allowing for imaging and therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Acetamides
- N-(3-chlorophenyl)-2,2-diphenylacetamide : This analog replaces iodine with chlorine. DFT studies reveal strong intramolecular N–H⋯O and C–H⋯O hydrogen bonds, with a HOMO-LUMO energy gap of 4.45 eV (B3LYP/6-31G+(2d,p)), indicating moderate reactivity . In contrast, iodine’s larger atomic radius and polarizability in N-(3-iodophenyl)-2,2-diphenylacetamide may enhance van der Waals interactions in biological targets.
- 2-(2-iodophenyl)-N-phenylacetamide: A positional isomer with iodine at the ortho position (CAS: 540803-89-2).
Bioactive Acetamide Derivatives
- L2 (N-[1-(diethylamino)-3-morpholin-4-ylpropan-2-yl]-2,2-diphenylacetamide): This compound demonstrates anti-inflammatory activity via COX-2 inhibition, with a binding energy of -9.2 kcal/mol and inhibition constant (Ki) of 0.12 µM, comparable to diclofenac (-9.1 kcal/mol) . The morpholine and diethylamino groups enhance solubility and target engagement, contrasting with the lipophilic iodine in this compound.
Thiourea-Functionalized Analogs
- N-((3,4-dimethoxyphenyl)carbamothioyl)-2,2-diphenylacetamide (MPT): Incorporation of a thiourea group enables non-covalent interactions (e.g., hydrogen bonding) for sensing applications. The thiourea moiety increases the energy gap (4.31–4.45 eV) compared to non-thiourea derivatives, as shown in DFT studies .
Heterocyclic Derivatives
- Patent data exclude specific benzothiazole derivatives, highlighting structural nuances in patent claims .
Data Tables
Table 1: Structural and Electronic Properties
*Derived from similar thiourea analogs .
Key Findings and Contrasts
Halogen Effects : Iodine’s size and polarizability may improve target binding compared to chlorine, but reduce solubility.
Substituent Position : Para-iodo derivatives (e.g., this compound) likely exhibit better planarity and binding efficiency than ortho isomers .
Functional Groups : Thiourea or heterocyclic substitutions (e.g., benzothiazole) diversify applications, ranging from fluorescence probes to anti-inflammatory agents .
Q & A
Q. What are the standard synthetic routes for N-(3-iodophenyl)-2,2-diphenylacetamide, and how are reaction conditions optimized?
The compound is synthesized via nucleophilic acyl substitution. A typical procedure involves reacting 3-iodoaniline with 2,2-diphenylacetyl chloride in an anhydrous solvent (e.g., dichloromethane or DMF) under inert atmosphere. A base like triethylamine is added to neutralize HCl byproducts . Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization. Optimization focuses on:
- Temperature control : Room temperature minimizes side reactions like hydrolysis.
- Stoichiometry : A 1:1.2 molar ratio of amine to acyl chloride ensures complete conversion.
- Purification : Column chromatography with hexane/ethyl acetate gradients isolates the product.
Q. How is structural characterization performed for this compound?
A multi-technique approach is used:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the aromatic proton environment (δ 7.1–7.8 ppm) and carbonyl resonance (δ ~168 ppm). The iodine atom’s electron-withdrawing effect deshields adjacent protons .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak at m/z 463.03 (CHINO) .
- Infrared Spectroscopy (IR) : Stretching vibrations at ~1650 cm (amide C=O) and ~3300 cm (N-H) confirm functional groups .
Q. What are the key challenges in crystallizing this compound, and how are they addressed?
Crystallization challenges include:
- Low solubility : Polar aprotic solvents (e.g., DMSO) are used for slow evaporation.
- Polymorphism : Controlled cooling rates (1–2°C/min) reduce multiple crystal forms.
- Crystal quality : Seed crystals or additives (e.g., iodine) improve lattice stability. X-ray diffraction (Cu Kα radiation, λ = 1.54178 Å) resolves the structure, with SHELXL refining atomic coordinates to R-factors < 0.04 .
Advanced Research Questions
Q. How do hydrogen-bonding patterns in this compound influence its supramolecular assembly?
The amide N-H forms intermolecular N–H···O=C bonds (2.8–3.0 Å), creating infinite chains along the crystallographic c-axis. Weak C–H···π interactions (3.3–3.5 Å) between phenyl rings and iodine further stabilize the lattice. Graph-set analysis (e.g., R(8) motifs) reveals a zigzag packing, critical for predicting solubility and mechanical properties .
Q. What computational methods validate electronic interactions in this compound?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:
- Electrostatic potential maps : High electron density at the iodine atom (σ-hole) suggests halogen-bonding capability.
- Frontier molecular orbitals : The HOMO-LUMO gap (~4.1 eV) indicates stability against electrophilic attack.
- NBO analysis : Delocalization of the amide lone pair into the aromatic system reduces rotational freedom .
Q. How are structure-activity relationships (SAR) explored for analogs of this compound?
SAR studies modify:
- Iodine position : 3-iodo vs. 4-iodo substitution alters steric bulk and π-stacking efficiency.
- Phenyl substituents : Electron-donating groups (e.g., -OCH) increase metabolic stability.
Biological assays (e.g., enzyme inhibition) correlate substituent effects with activity. For example, replacing iodine with chlorine reduces binding affinity to thyroid receptors by 30% .
Q. How do crystallographic data resolve contradictions in reported melting points?
Discrepancies in melting points (e.g., 430–433 K vs. 428–431 K) arise from polymorphism or impurities. Single-crystal XRD confirms the dominant polymorph’s unit cell parameters (e.g., P2 space group, a = 5.1687 Å, b = 28.5511 Å). Differential Scanning Calorimetry (DSC) identifies endothermic peaks corresponding to phase transitions .
Methodological Guidelines
- Data Contradiction Analysis : Use SHELX refinement (R < 0.02) to resolve conflicting crystallographic parameters. Cross-validate spectroscopic data with computational models .
- Experimental Design : For biological studies, include a positive control (e.g., loperamide for opioid receptor assays) and account for iodine’s radioactivity in pharmacokinetic models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
